EHT-6706 is synthesized from pyridazinone derivatives, which are known for their diverse biological activities. The compound is specifically classified as a tubulin-binding agent, with its structural properties allowing it to interact with tubulin at or near the colchicine binding site, thereby inhibiting microtubule assembly .
The synthesis of EHT-6706 involves a one-step process that streamlines the production of the compound. This method allows for efficient and straightforward synthesis, making it accessible for research purposes. The specific synthetic route has been optimized to yield high purity and yield of the product, facilitating further studies on its biological activity.
EHT-6706 has a molecular formula of CHNO, with a molecular weight of approximately 230.24 g/mol. The structure features a pyridazinone core that is crucial for its biological activity. The compound's three-dimensional conformation allows it to effectively bind to tubulin, an essential component of the cytoskeleton in eukaryotic cells.
EHT-6706 undergoes specific chemical reactions that are pivotal for its function as a tubulin polymerization inhibitor. In vitro studies have demonstrated that EHT-6706 binds to tubulin dimers and prevents their assembly into microtubules. This reaction is dose-dependent, meaning that higher concentrations of EHT-6706 lead to increased inhibition of microtubule formation .
The mechanism of action of EHT-6706 involves binding to the colchicine site on tubulin, which prevents the polymerization necessary for microtubule formation. This disruption leads to mitotic arrest in cancer cells, ultimately resulting in cell death through apoptosis. Studies have shown that EHT-6706 exhibits significant cytotoxic effects against various cancer cell lines when used alone or in combination with other therapeutic agents .
EHT-6706 is characterized by several notable physical and chemical properties:
These properties are essential for determining the appropriate conditions for storage and handling during experimental procedures.
EHT-6706 has potential applications in several areas of scientific research:
Chemical Identity and Structural Features:EHT-6706, systematically named 7-ethoxy-4-(3,4,5-trimethoxybenzyl)isoquinolin-8-amine dihydrochloride, is a synthetic small molecule with the molecular formula C₂₁H₂₄N₂O₄ and a molecular weight of 368.43 g/mol [2]. Its structure integrates two pharmacologically significant moieties:
Table 1: Structural Characteristics of EHT-6706
Feature | Description |
---|---|
Core Structure | Isoquinoline derivative |
Key Substituents | 7-Ethoxy, 3,4,5-trimethoxybenzyl, 8-amino |
Salt Form | Dihydrochloride (CAS 1351592-09-0) |
Molecular Formula | C₂₁H₂₄N₂O₄ |
Molecular Weight | 368.43 g/mol |
Pharmacological Classification:EHT-6706 is classified as a microtubule-destabilizing agent that selectively inhibits tubulin polymerization by binding to the colchicine site on β-tubulin [1] [6]. This binding disrupts microtubule dynamics, leading to:
Unlike taxane-site binders (e.g., paclitaxel), EHT-6706’s colchicine-site targeting allows activity against multidrug-resistant tumors, as it bypasses efflux pumps like P-glycoprotein [1] [8]. Its dual antiproliferative and antiangiogenic actions position it within the broader class of tubulin-binding vascular disrupting agents (VDAs), alongside combretastatins [6] [7].
Historical Context and Development:EHT-6706 emerged from targeted drug discovery efforts by Exonhit Therapeutics (France) to develop next-generation VDAs with improved potency and resistance profiles. Prior VDAs like combretastatin A-4 phosphate (CA-4P) demonstrated clinical proof-of-concept for tubulin-mediated vascular disruption but faced limitations:
Screening of synthetic isoquinoline libraries identified EHT-6706 as a lead compound due to its sub-nanomolar tubulin polymerization inhibition (IC₅₀ ~0.1 μM) [1] [8]. Patent filings (WO2011151423) detailed its optimized structure and in vitro efficacy, positioning it as a clinical candidate for solid tumors [8].
Rationale for Tubulin Polymerization Inhibition:Microtubules are dynamic cytoskeletal polymers critical for mitosis, intracellular transport, and endothelial cell motility. Tumor vasculature exhibits heightened sensitivity to tubulin destabilizers due to:
EHT-6706’s mechanism leverages this vulnerability through:
Table 2: Antiproliferative and Vascular Effects of EHT-6706
Activity | Findings | Source |
---|---|---|
Antiproliferative Potency | IC₅₀ < 10 nM across 60+ human tumor lines (including multidrug-resistant models) | [1] [2] |
Vascular Disruption | Disassembly of preformed endothelial tubes in vitro; increased monolayer permeability | [1] [7] |
Migration Inhibition | Blockade of endothelial cell motility at 1–10 nM concentrations | [1] |
Synergy with Chemotherapy | Additive effects with cisplatin/gemcitabine; synergistic with ionizing radiation | [5] |
Therapeutic Advantages:Preclinical studies underscore EHT-6706’s broad-spectrum potential:
The compound’s progression into advanced preclinical evaluation reflects a strategic shift toward dual-mechanism agents that concurrently target tumor cells and vasculature [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7